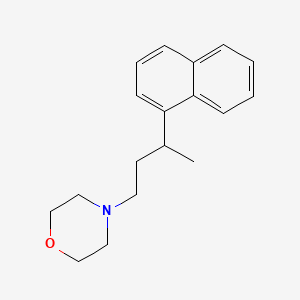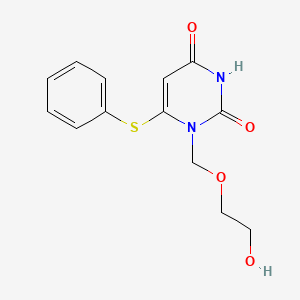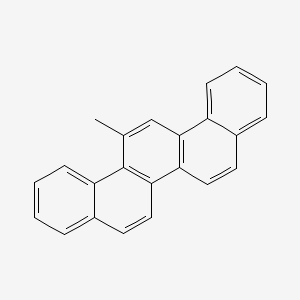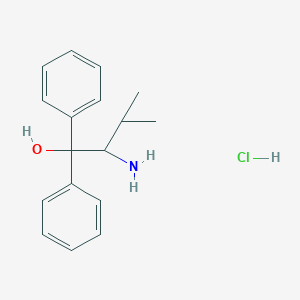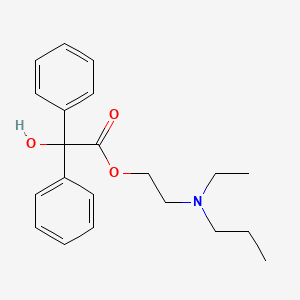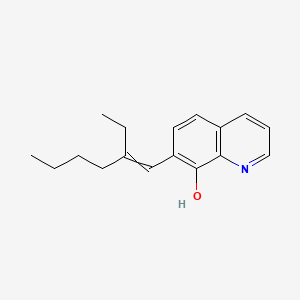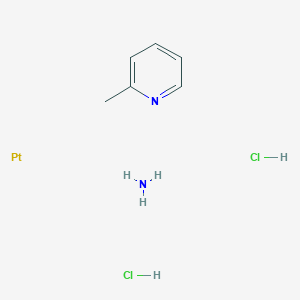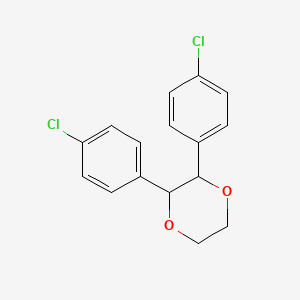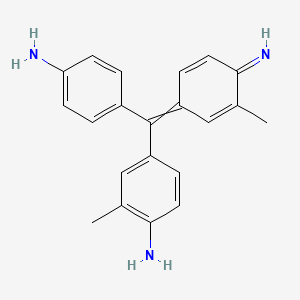
Carbol-fuchsin free base
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Carbol-fuchsin free base is synthesized by dissolving basic fuchsin in ethanol and then adding phenol. The mixture is heated gently to ensure complete dissolution . The preparation involves:
- Dissolving 10 grams of basic fuchsin in 30 ml of ethanol.
- Adding the remaining quantity of ethanol and mixing well.
- Adding phenol to the solution and heating gently .
Industrial Production Methods
In industrial settings, this compound is produced in larger quantities using similar methods but with scaled-up equipment. The process involves precise control of temperature and mixing to ensure consistency and quality of the final product .
化学反应分析
Types of Reactions
Carbol-fuchsin free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other forms of fuchsin.
Substitution: The phenol group in carbol-fuchsin can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different derivatives of fuchsin, which can be used for various staining and diagnostic purposes .
科学研究应用
Carbol-fuchsin free base has a wide range of applications in scientific research:
Chemistry: Used as a staining agent in various chemical analyses.
Biology: Essential in microbiology for staining mycobacteria and other acid-fast bacteria.
Medicine: Used in diagnostic procedures to identify bacterial infections.
Industry: Employed in the production of dyes and other staining agents.
作用机制
The mechanism of action of carbol-fuchsin free base involves its ability to penetrate the waxy cell walls of mycobacteria. The phenol component facilitates the dye’s entry into the cell wall, where it binds to the mycolic acids. This binding allows the bacteria to retain the red color of the dye even after decolorization with acid-alcohol . The compound’s effectiveness is due to its lipid-soluble nature, which enables it to penetrate and stain the bacterial cells .
相似化合物的比较
Carbol-fuchsin free base is unique compared to other staining agents due to its strong affinity for mycolic acids in bacterial cell walls. Similar compounds include:
Basic Fuchsin: Used in Gram staining and other microbiological techniques.
Acid Fuchsin: Employed in histology for staining connective tissues.
Methylene Blue: Used as a counterstain in various staining procedures.
This compound stands out for its specific application in acid-fast staining, making it indispensable in microbiological diagnostics .
属性
CAS 编号 |
682730-74-1 |
|---|---|
分子式 |
C21H21N3 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline |
InChI |
InChI=1S/C21H21N3/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17/h3-12,23H,22,24H2,1-2H3 |
InChI 键 |
RJAMLLTWCQCKGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



